molecular formula C15H26FNO4 B2668637 tert-Butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate CAS No. 2172541-40-9

tert-Butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate

Cat. No.: B2668637
CAS No.: 2172541-40-9
M. Wt: 303.374
InChI Key: VFBMYPLSVDZKSE-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate is a synthetic organic compound with the molecular formula C14H25NO4F. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. The compound is characterized by its azepane ring structure, which is a seven-membered nitrogen-containing ring, and the presence of tert-butyl, ethoxy, and fluoro substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution of the bromine atom by the azepane nitrogen. The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized azepane derivatives .

Scientific Research Applications

tert-Butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate is unique due to the presence of the fluoro substituent, which can impart distinct chemical and biological properties. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable intermediate in drug design and synthesis .

Properties

IUPAC Name

tert-butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26FNO4/c1-5-20-13(18)12(16)11-7-6-9-17(10-8-11)14(19)21-15(2,3)4/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBMYPLSVDZKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCN(CC1)C(=O)OC(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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